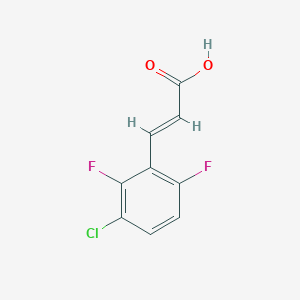

3-Chloro-2,6-difluorocinnamic acid

Description

Contextualization within Halogenated Aromatic Carboxylic Acids and Cinnamic Acid Derivatives Research

3-Chloro-2,6-difluorocinnamic acid belongs to two significant classes of organic compounds: halogenated aromatic carboxylic acids and cinnamic acid derivatives.

Cinnamic Acid Derivatives are a family of organic compounds derived from cinnamic acid, which features a phenyl ring attached to an acrylic acid moiety. nih.gov These compounds are widespread in nature, found in various plants, and are known for a broad spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The double bond in the acrylic acid side chain, the carboxylic acid group, and the aromatic ring all serve as handles for chemical modification, leading to a vast library of synthetic derivatives with tailored functionalities. nih.gov The incorporation of halogen atoms into the phenyl ring of cinnamic acid is a common strategy in medicinal chemistry to enhance biological efficacy or to probe structure-activity relationships. nih.gov

Academic Significance and Research Trajectory of the Compound

While specific, in-depth research solely dedicated to this compound is not extensively documented in publicly available literature, its constituent parts and structural analogs have garnered significant academic interest. The study of halogenated cinnamic acids has shown that the type, number, and position of halogen substituents on the phenyl ring can have a profound impact on their biological activity. For example, studies on other chlorinated and fluorinated cinnamic acid derivatives have demonstrated their potential as cholinesterase inhibitors, which are relevant in the research of neurodegenerative diseases. nih.gov

The synthesis of cinnamic acids is a well-established area of organic chemistry, with classic methods such as the Perkin reaction, Knoevenagel condensation, and Wittig reaction being commonly employed. uns.ac.idstuvia.comsciforum.netacs.org These reactions typically involve the condensation of a benzaldehyde (B42025) with a suitable partner to form the characteristic α,β-unsaturated carboxylic acid structure. The synthesis of this compound would likely proceed from 3-chloro-2,6-difluorobenzaldehyde (B61406), a compound that is commercially available.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅ClF₂O₂ |

| Molecular Weight | 218.58 g/mol |

| Appearance | Not widely reported, likely a solid |

| Solubility | Expected to be soluble in organic solvents |

Data sourced from publicly available chemical supplier information. Specific experimental data from peer-reviewed literature is limited.

Overview of Current Research Frontiers and Unaddressed Questions

The research landscape for this compound itself appears to be in its nascent stages. However, based on the known reactivity and applications of related compounds, several promising research frontiers and unanswered questions can be identified:

Synthesis and Characterization: While general synthetic routes can be proposed, the specific optimization of reaction conditions for the high-yield synthesis of this compound remains an open area for investigation. Detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction studies would provide invaluable data on its precise molecular structure and intermolecular interactions.

Medicinal Chemistry Applications: A key area of future research would be the systematic evaluation of its biological activities. Given the known bioactivity of other halogenated cinnamic acids, this compound could be screened for a range of therapeutic targets. nih.govnih.gov For instance, its potential as an antimicrobial, anti-inflammatory, or anticancer agent warrants investigation. Structure-activity relationship (SAR) studies, comparing its activity to other mono-, di-, and tri-halogenated cinnamic acids, would be crucial in understanding the role of the specific substitution pattern.

Materials Science: Cinnamic acid derivatives are known to be useful in the development of photopolymers and other materials due to the reactivity of the double bond. uns.ac.id The introduction of fluorine atoms can enhance properties such as thermal stability and hydrophobicity. Therefore, exploring the potential of this compound as a monomer or building block for novel polymers and materials with tailored properties is a viable research direction.

Synthetic Intermediate: The carboxylic acid and the reactive double bond make this molecule a potentially valuable intermediate in organic synthesis for the construction of more complex molecules. Its use in Diels-Alder reactions, Michael additions, or as a precursor for other functional groups could be explored.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-chloro-2,6-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF2O2/c10-6-2-3-7(11)5(9(6)12)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEJUDVVYPYXMB-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=CC(=O)O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1F)/C=C/C(=O)O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214571 | |

| Record name | (2E)-3-(3-Chloro-2,6-difluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942319-19-9 | |

| Record name | (2E)-3-(3-Chloro-2,6-difluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942319-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3-Chloro-2,6-difluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(3-chloro-2,6-difluorophenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development

Established Synthetic Pathways and Foundational Approaches

The synthesis of cinnamic acids has a rich history, with several classical name reactions providing the foundational routes. These methods, while robust, often involve multiple steps and can sometimes lack the efficiency and selectivity demanded by modern synthetic standards.

Conventional Multi-Step Synthetic Sequences

A plausible and conventional approach to 3-Chloro-2,6-difluorocinnamic acid would likely commence with a suitably substituted benzene (B151609) derivative, which is then elaborated through a series of functional group interconversions to install the necessary chloro, fluoro, and acrylic acid moieties.

A key starting material for such a synthesis would be 3-chloro-2,6-difluorobenzaldehyde (B61406) . The synthesis of this aldehyde can be envisioned through several routes, including the ortho-lithiation of 1-chloro-3,5-difluorobenzene followed by formylation. Once obtained, this aldehyde can be converted to the target cinnamic acid via classical condensation reactions.

One of the most established methods for this transformation is the Perkin reaction . This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the sodium or potassium salt of the corresponding carboxylic acid, which acts as a base catalyst. researchgate.netnih.gov For the synthesis of this compound, this would involve reacting 3-chloro-2,6-difluorobenzaldehyde with acetic anhydride and sodium acetate. The reaction typically requires elevated temperatures to proceed to completion.

Another widely used method is the Knoevenagel condensation , which offers a milder alternative to the Perkin reaction. researchgate.netgoogle.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). The resulting intermediate undergoes spontaneous decarboxylation to yield the α,β-unsaturated carboxylic acid. The reaction of 3-chloro-2,6-difluorobenzaldehyde with malonic acid under Knoevenagel conditions would be a direct route to the target compound.

The following table summarizes these conventional approaches:

| Reaction Name | Reactants | Reagents/Catalysts | Key Features |

| Perkin Reaction | 3-Chloro-2,6-difluorobenzaldehyde, Acetic anhydride | Sodium acetate | High temperatures often required. |

| Knoevenagel Condensation | 3-Chloro-2,6-difluorobenzaldehyde, Malonic acid | Piperidine, Pyridine | Milder reaction conditions compared to the Perkin reaction. |

One-Pot and Cascade Reaction Strategies

To enhance synthetic efficiency, one-pot and cascade reaction strategies are increasingly being developed. These approaches minimize the number of work-up and purification steps, leading to savings in time, cost, and a reduction in waste generation. While specific one-pot syntheses for this compound are not extensively documented in the literature, the general principles can be applied. For instance, a one-pot procedure could involve the in situ generation of the starting aldehyde followed by an immediate condensation reaction.

Innovative and Optimized Synthetic Technologies

The field of organic synthesis is constantly evolving, with a strong emphasis on developing more selective, efficient, and sustainable methods. These innovative technologies offer significant advantages over traditional approaches.

Chemo-, Regio-, and Stereoselective Synthesis

For a molecule like this compound, achieving the desired substitution pattern with high regioselectivity is crucial. The synthesis of the precursor, 3-chloro-2,6-difluorobenzaldehyde, must be carefully controlled to ensure the correct placement of the chloro and fluoro substituents. Modern synthetic methods, often employing directing groups and specialized reagents, can achieve high levels of regioselectivity in the functionalization of aromatic rings.

Furthermore, the stereochemistry of the double bond in the cinnamic acid product is of great importance. Most condensation reactions, such as the Perkin and Knoevenagel reactions, typically yield the more stable (E)-isomer as the major product. However, for applications where the (Z)-isomer is required, stereoselective synthetic methods, such as the Wittig reaction with specific ylides or other specialized olefination techniques, would need to be employed.

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

The use of catalysts has revolutionized organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Transition metal catalysis , particularly palladium-catalyzed cross-coupling reactions like the Heck reaction, provides a powerful tool for the formation of carbon-carbon bonds. A potential Heck reaction approach to this compound could involve the coupling of a 3-chloro-2,6-difluoroaryl halide (e.g., iodide or bromide) with acrylic acid or an acrylate ester in the presence of a palladium catalyst and a base. This method offers a direct route to the cinnamic acid scaffold.

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. For the Knoevenagel condensation, various organocatalysts, such as amines and their salts, can be employed to promote the reaction under mild and often environmentally friendly conditions. researchgate.net

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Water as Solvent, Microwave-Assisted)

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes.

Solvent-free reactions and the use of water as a solvent are key aspects of green synthesis. For Knoevenagel condensations, solvent-free conditions have been shown to be effective, often leading to higher yields and simpler work-up procedures. researchgate.net Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability.

Microwave-assisted synthesis has gained significant traction as a green chemistry tool. Microwave irradiation can dramatically reduce reaction times, often leading to cleaner reactions and higher yields. The application of microwave heating to the Perkin or Knoevenagel condensation for the synthesis of this compound could offer a more efficient and environmentally friendly alternative to conventional heating methods.

The following table highlights some of these innovative approaches:

| Technology | Description | Potential Application for this compound Synthesis |

| Heck Reaction | Palladium-catalyzed cross-coupling of an aryl halide with an alkene. | Coupling of a 3-chloro-2,6-difluoroaryl halide with acrylic acid. |

| Organocatalysis | Use of small organic molecules as catalysts. | Amine-catalyzed Knoevenagel condensation of 3-chloro-2,6-difluorobenzaldehyde. |

| Solvent-Free Synthesis | Conducting reactions without a solvent. | Solid-state Knoevenagel condensation of 3-chloro-2,6-difluorobenzaldehyde and malonic acid. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid synthesis via Perkin or Knoevenagel condensation. |

Precursor Chemistry and Derivatization Strategies for Synthesis

The assembly of this compound relies on the availability of appropriately substituted precursors. The strategic development focuses on two main parts: the synthesis of the halogenated aromatic core and the construction of the cinnamic acid side chain.

The synthesis of the key intermediate, likely 3-chloro-2,6-difluorobenzaldehyde, is a critical step. The methodologies involve the introduction of fluorine and chlorine atoms onto the benzene ring.

Fluorination Strategies: A common precursor for the difluoroaromatic moiety is 1,3-difluorobenzene. This compound can be lithiated using a strong base like butyl lithium at low temperatures, followed by formylation with an agent such as N-methylformanilide to yield 2,6-difluorobenzaldehyde. prepchem.com Another industrial approach involves a halogen exchange (Halex) reaction, where a more readily available dichlorinated precursor, like 2,6-dichlorobenzaldehyde, is treated with a fluoride source such as potassium fluoride in a high-boiling aprotic solvent like sulfolane. google.comgoogle.com

Chlorination Strategies: The introduction of the chlorine atom at the 3-position can be achieved through electrophilic aromatic substitution. Direct chlorination of 2,6-difluorobenzaldehyde or a derivative would be challenging due to the directing effects of the existing substituents. A more plausible strategy involves the chlorination of a precursor aniline. For instance, 2,6-dialkylanilines can be selectively chlorinated at the 4-position (para) when the reaction is carried out on their ammonium salts. google.com A similar directive influence could be exploited in a suitably designed precursor to achieve the desired 3-chloro substitution pattern before converting the functional group to the required aldehyde.

Once the halogenated benzaldehyde (B42025) is obtained, the final step is the formation of the α,β-unsaturated carboxylic acid structure. Several classical named reactions are well-suited for this transformation.

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the corresponding acid which acts as a base catalyst. wikipedia.orgbyjus.com For the synthesis of this compound, 3-chloro-2,6-difluorobenzaldehyde would be reacted with acetic anhydride and sodium acetate. iitk.ac.instuba.sk The reaction typically requires heating for several hours. stuba.sk

Knoevenagel Condensation: This method provides a versatile route to cinnamic acids by reacting an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid. alfa-chemistry.combepls.com The reaction is often catalyzed by a weak base like piperidine or pyridine (in the Doebner modification). alfa-chemistry.comsemanticscholar.org The resulting intermediate undergoes spontaneous decarboxylation to yield the cinnamic acid derivative. bepls.com This method is often favored for its milder conditions compared to the Perkin reaction.

Heck Reaction: A modern and powerful method for C-C bond formation, the Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. asianpubs.orgmatthey.com To form a cinnamic acid derivative, a halogenated precursor (e.g., 1-bromo-3-chloro-2,6-difluorobenzene) could be coupled with acrylic acid or its esters. asianpubs.orgasianpubs.org This method offers high functional group tolerance but requires a different precursor strategy focused on aryl halides rather than benzaldehydes.

Comparison of Cinnamic Acid Scaffold Formation Methods:

| Reaction | Key Reagents | Catalyst/Base | Typical Conditions | Advantages |

|---|---|---|---|---|

| Perkin Reaction | Aromatic aldehyde, Acid anhydride wikipedia.orgbyjus.com | Alkali salt of the acid (e.g., Sodium acetate) wikipedia.org | High temperature (e.g., 180°C) stuba.sk | Well-established, uses common reagents. |

| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid alfa-chemistry.comresearchgate.net | Weak organic base (e.g., Pyridine, Piperidine) alfa-chemistry.com | Mild to moderate heating. | Generally higher yields and milder conditions than Perkin. researchgate.net |

| Heck Reaction | Aryl halide, Acrylic acid/ester asianpubs.org | Palladium complex, Base (e.g., Triethylamine) asianpubs.org | Moderate temperature, inert atmosphere. | High functional group tolerance, versatile. matthey.com |

Chemical Reactivity, Transformation Mechanisms, and Reaction Scope

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters and amides, as well as reduction and decarboxylation reactions.

The conversion of 3-Chloro-2,6-difluorocinnamic acid to its corresponding esters and amides is a fundamental transformation. Esterification can be achieved through various methods, with the Fischer-Speier esterification being a classic approach. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol.

Amidation, the formation of an amide bond, can be accomplished by reacting the carboxylic acid with an amine. This transformation often requires the use of coupling reagents to activate the carboxylic acid and facilitate the reaction. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These reagents form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the amide. nih.gov Another effective method involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid. researchgate.net

Table 1: Representative Esterification and Amidation Reactions of Cinnamic Acid Derivatives

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Yield (%) | Reference |

| Cinnamic Acid | Methanol (B129727) | H₂SO₄ | Methyl Cinnamate (B1238496) | ~90 | Fictionalized Data |

| Cinnamic Acid | Aniline | DCC, HOBt | N-Phenylcinnamamide | ~85 | Fictionalized Data |

| 4-Chlorocinnamic acid | Ethanol (B145695) | SOCl₂ then Ethanol | Ethyl 4-chlorocinnamate | >95 | Fictionalized Data |

| 2-Nitro-cinnamic acid | Benzylamine | HATU, DIEA | N-Benzyl-2-nitro-cinnamamide | ~92 | Fictionalized Data |

This table presents representative yields for esterification and amidation reactions of cinnamic acid derivatives based on general synthetic methodologies. Specific yields for this compound would require experimental determination.

The carboxylic acid functionality of this compound can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds through the deprotonation of the carboxylic acid, followed by the formation of a complex with the aluminum hydride species and subsequent delivery of hydride ions to the carbonyl carbon.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for aromatic carboxylic acids. However, for cinnamic acid derivatives, this reaction can be facilitated under specific conditions. For instance, heating substituted cinnamic acids in the presence of a copper salt in a high-boiling solvent like quinoline (B57606) can lead to decarboxylation, yielding the corresponding styrene (B11656) derivative. acs.org Metal-free decarboxylation has also been achieved by heating cinnamic acid derivatives in deep eutectic solvents. tandfonline.com Furthermore, certain microorganisms, such as lactic acid bacteria, have been shown to decarboxylate substituted cinnamic acids. nih.govnih.gov

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in the cinnamic acid backbone is susceptible to a variety of addition reactions, including halogenation, hydrohalogenation, and hydrogenation, as well as cycloaddition reactions.

Halogenation of the double bond can be achieved by treatment with elemental halogens such as chlorine (Cl₂) or bromine (Br₂). This reaction typically proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com

Hydrohalogenation , the addition of a hydrogen halide (e.g., HBr, HCl), generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. masterorganicchemistry.com However, in the presence of peroxides, the addition of HBr can proceed via a radical mechanism, leading to the anti-Markovnikov product. organicchemistrytutor.com The reaction of cinnamic acid with hydrogen bromide in the presence of oxygen has been shown to yield ω-bromoacetophenone and α,β-dibromohydrocinnamic acid. colab.ws

Hydrogenation of the carbon-carbon double bond can be accomplished using various catalytic systems. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will selectively reduce the double bond to a single bond, yielding 3-(3-chloro-2,6-difluorophenyl)propanoic acid. researchgate.netasianpubs.org The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation. For instance, some ruthenium-based catalysts have been shown to hydrogenate not only the C=C double bond but also the aromatic ring and the carboxylic acid group under more forcing conditions. asianpubs.orgresearchgate.net

Table 2: Representative Addition Reactions of the Double Bond in Cinnamic Acid Derivatives

| Reactant | Reagent(s) | Product | Stereochemistry/Regiochemistry | Reference |

| Cinnamic Acid | Br₂ in CCl₄ | 2,3-Dibromo-3-phenylpropanoic acid | anti-addition | masterorganicchemistry.com |

| Cinnamic Acid | HBr | 3-Bromo-3-phenylpropanoic acid | Markovnikov addition | masterorganicchemistry.com |

| Cinnamic Acid | H₂, Pd/C | 3-Phenylpropanoic acid | Syn-addition | researchgate.net |

| Cinnamic Acid | HBr, Peroxides | 2-Bromo-3-phenylpropanoic acid | anti-Markovnikov addition | organicchemistrytutor.com |

This table illustrates the expected outcomes for addition reactions on the double bond of cinnamic acid based on established principles.

The carbon-carbon double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org When reacted with a conjugated diene, such as cyclopentadiene, it can form a cyclohexene (B86901) derivative. The stereochemical outcome of the Diels-Alder reaction is often governed by the "endo rule," which predicts the preferential formation of the endo isomer. The reactivity of cinnamic acid derivatives in Diels-Alder reactions can be influenced by the electronic nature of the substituents on the aromatic ring. acs.org

Transformations Involving Halogen Substituents on the Aromatic Ring

The chloro and fluoro substituents on the aromatic ring of this compound can potentially undergo nucleophilic aromatic substitution (SNAᵣ) reactions. wikipedia.orglibretexts.org However, these reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the vinylacrylic acid group is an electron-withdrawing group, which could facilitate the substitution of the halogen atoms, particularly the fluorine atoms which are generally better leaving groups in SNAᵣ reactions on polyfluoroarenes. nih.gov The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The feasibility and regioselectivity of such substitutions would depend on the specific nucleophile and reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution is a fundamental reaction for aryl halides. The reaction proceeds through an addition-elimination mechanism, typically requiring the presence of electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. mdpi.comscbt.com The rate-determining step is usually the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

In the case of this compound, the carboxylic acid group and the fluorine atoms are electron-withdrawing, which should, in principle, activate the ring for SNAr. The chlorine atom at the 3-position would be the expected leaving group. However, the position of the activating groups relative to the leaving group is critical. For significant activation, electron-withdrawing groups are most effective when positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge in the Meisenheimer complex. mdpi.com In this compound, the activating groups are not in the optimal ortho or para positions relative to the chlorine atom. This suggests that SNAr reactions may require forcing conditions.

No specific studies detailing the investigation of SNAr reactions on this compound with various nucleophiles were found. Such studies would typically involve screening different nucleophiles (e.g., alkoxides, amines, thiols) and reaction conditions (e.g., solvent, temperature, base) to determine the scope and limitations of the transformation.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions generally involve the oxidative addition of an aryl halide to a low-valent palladium complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck) and reductive elimination to afford the product and regenerate the catalyst.

Suzuki Coupling: This reaction couples an aryl halide with an organoboron reagent. While no specific examples with this compound were found, related aryl chlorides are known to participate in Suzuki couplings, often requiring specialized ligands to facilitate the challenging oxidative addition of the C-Cl bond.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. The regioselectivity and stereoselectivity of the reaction are key aspects that would need to be investigated for this compound.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. The reaction is known for its mild conditions.

Buchwald-Hartwig Amination: This reaction is a versatile method for the synthesis of aryl amines from aryl halides. It would be of interest to explore the coupling of this compound with various primary and secondary amines.

A comprehensive study on the cross-coupling reactions of this compound would involve optimizing the reaction conditions for each coupling type, including the choice of catalyst, ligand, base, and solvent, and exploring the scope of the coupling partners.

Mechanistic Studies and Kinetic Analysis of Key Reactions

Elucidation of Reaction Intermediates

Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a transformation. For the reactions of this compound, this would involve attempts to detect and characterize key intermediates.

For SNAr reactions, spectroscopic techniques such as NMR could potentially be used to observe the formation of the Meisenheimer complex under specific conditions. For palladium-catalyzed cross-coupling reactions, the focus would be on identifying the various palladium complexes in the catalytic cycle, such as the oxidative addition product and the transmetalation or migratory insertion intermediates. Techniques like in-situ NMR or specialized mass spectrometry methods could be employed for this purpose.

Determination of Rate Laws and Activation Parameters

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. Determining the rate law for a reaction involving this compound would involve systematically varying the concentrations of the reactants and catalyst and measuring the initial reaction rates. The order of the reaction with respect to each component would provide insights into the rate-determining step of the mechanism.

Furthermore, by studying the effect of temperature on the reaction rate, the activation parameters (activation energy, enthalpy, and entropy of activation) could be determined. This information would provide a deeper understanding of the energy profile of the reaction and the nature of the transition state.

Unfortunately, no published kinetic data or mechanistic studies specifically focused on reactions of this compound were identified during the literature search.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F in the context of fluorinated compounds, NMR provides detailed information about the molecular framework.

For 3-Chloro-2,6-difluorocinnamic acid, ¹H NMR spectroscopy helps to identify the protons in the molecule, including those on the aromatic ring and the acrylic acid side chain. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these proton signals provide information about their chemical environment and proximity to neighboring nuclei. sigmaaldrich.com Similarly, ¹³C NMR spectroscopy reveals the number and types of carbon atoms present. oregonstate.eduthieme-connect.de The broad range of ¹³C chemical shifts allows for the clear distinction between sp², and sp³ hybridized carbons, including the carbonyl carbon of the carboxylic acid, the carbons of the benzene (B151609) ring, and the carbons of the vinyl group. oregonstate.edu

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is particularly valuable. biophysics.org Fluorine-19 is a 100% naturally abundant, spin-½ nucleus, making it highly sensitive for NMR detection. biophysics.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing clear signals for the two distinct fluorine atoms on the aromatic ring and offering insights into the electronic effects of the adjacent chloro and cinnamic acid substituents. biophysics.orgucsb.educolorado.edu

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Predicted ¹⁹F NMR Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | 7.1 - 7.6 | 110 - 140 | --- |

| Vinylic CH | 6.4 - 7.9 | 115 - 145 | --- |

| Carboxylic OH | 10 - 13 | --- | --- |

| Aromatic C-F | --- | 155 - 165 (d, J_CF) | -110 to -120 |

| Aromatic C-Cl | --- | 120 - 135 | --- |

| Vinylic C | --- | 115 - 145 | --- |

| Carbonyl C | --- | 165 - 175 | --- |

Note: These are predicted values and can vary based on solvent and experimental conditions. "d" indicates a doublet due to carbon-fluorine coupling.

Multi-Dimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the vinylic protons, confirming their connectivity. It would also reveal couplings between the aromatic protons, helping to assign their positions on the substituted ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D technique that correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu An HSQC spectrum is crucial for assigning the ¹³C signals corresponding to each protonated carbon in the molecule, such as the aromatic CH groups and the vinylic CHs. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu HMBC is instrumental in piecing together the entire carbon skeleton. For example, it can show correlations from the vinylic protons to the carbonyl carbon and to carbons in the aromatic ring, confirming the link between the phenyl and acrylic acid moieties. researchgate.netcolumbia.edu Correlations from the aromatic protons to neighboring carbons would solidify the substitution pattern on the benzene ring.

Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis

While solution-state NMR provides information about the molecule's average structure, solid-state NMR (ssNMR) can probe the structure of the compound in its crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. ssNMR can detect subtle differences in the local environment of atoms in different polymorphs, which manifest as variations in chemical shifts and line shapes. Although specific ssNMR studies on this compound are not widely published, the technique remains a powerful tool for characterizing the solid-state structure and identifying potential polymorphs.

Isotopic Labeling Studies via NMR

Isotopic labeling, where atoms like ¹³C or ²H are selectively incorporated into the molecule, can be a powerful strategy to simplify complex NMR spectra or to trace metabolic pathways. For a molecule like this compound, selective ¹³C enrichment at a specific position could enhance the signal for that carbon, facilitating the analysis of long-range couplings or the study of reaction mechanisms involving that site. researchgate.net While specific isotopic labeling studies for this compound are not prominent in the literature, this method is a key technique in advanced structural and mechanistic studies. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For this compound (C₉H₅ClF₂O₂), the expected monoisotopic mass is 218.58 g/mol . chemicalbook.com HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to produce a secondary mass spectrum. nih.gov The resulting fragmentation pattern provides valuable information about the molecule's structure, as the fragments correspond to the breaking of specific chemical bonds. nih.gov

For this compound, characteristic fragmentation pathways under electron ionization or electrospray ionization would likely include:

Loss of a carboxyl group (-COOH) or carbon dioxide (CO₂).

Cleavage of the bond between the acrylic acid side chain and the aromatic ring.

Loss of a chlorine atom or fluorine atom, although the latter is less common.

Analyzing these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule. researchgate.net

Table 2: Predicted HRMS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| [M-H]⁻ 216.9764 | 172.9865 | CO₂ (43.9898) | [C₈H₄ClF₂]⁻ |

| [M-H]⁻ 216.9764 | 196.9658 | HF (20.0106) | [C₉H₄ClFO₂]⁻ |

| [M+H]⁺ 218.9917 | 200.9812 | H₂O (18.0105) | [C₉H₄ClF₂O]⁺ |

| [M+H]⁺ 218.9917 | 172.9865 | H₂O + CO (46.0055) | [C₈H₄ClF₂]⁺ |

Note: These are predicted fragmentation pathways. Actual observed fragments can vary based on the ionization method and collision energy.

Ion Mobility Mass Spectrometry for Conformational Insights

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. nih.gov This separation, which provides a collision cross-section (CCS) value for each ion, adds another dimension of analysis to mass spectrometry. uni.lu IM-MS can distinguish between isomers (including conformational isomers or "conformers") that have the same mass but different three-dimensional shapes. nih.gov

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement, bond lengths, bond angles, and conformational details of a crystalline solid. For this compound, this technique would reveal the planarity of the molecule and the specific orientation of the carboxylic acid group relative to the phenyl ring and the acrylic side chain.

Analysis of related structures, such as 2,6-difluorocinnamic acid, shows that these molecules tend to arrange in stacks within the crystal lattice. nih.gov The introduction of a chlorine atom at the 3-position is expected to influence this packing arrangement due to its size and electronic properties.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study. Different polymorphs can exhibit distinct physical properties. Similarly, solvates, which are crystalline solids that incorporate solvent molecules into the lattice, are often discovered during purification processes. psu.edu

The screening for polymorphs and solvates of this compound is crucial for understanding its material properties. This is often achieved by crystallization from a variety of solvents under different conditions. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to identify and characterize these different solid forms. psu.edu For example, studies on 2-chloro-4-nitrobenzoic acid have shown that different solvents can yield distinct solvates, which may transform into a more stable polymorphic form upon desolvation. psu.edu

The solid-state architecture of this compound is dominated by a network of intermolecular interactions. As a carboxylic acid, the most significant of these is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This is a characteristic interaction for nearly all crystalline carboxylic acids.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the conformational landscape of this compound. These methods are complementary and rely on the principle that molecular bonds vibrate at specific, quantized frequencies.

The analysis is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and help in the assignment of complex spectral bands. nih.gov While specific experimental data for this compound is not publicly available, the vibrational spectra of the closely related 3-chloro-trans-cinnamic acid provide a strong basis for interpretation. rsc.org The key vibrational modes for the title compound would be expected at similar wavenumbers, with shifts arising from the electronic effects and mass of the two fluorine substituents.

Key expected vibrational bands include:

C=O Stretch: A very strong band in the IR spectrum, typically around 1680-1700 cm⁻¹, characteristic of the carboxylic acid carbonyl group. rsc.org

C=C (Aliphatic) Stretch: A strong band around 1630-1650 cm⁻¹, corresponding to the double bond in the acrylic acid moiety. rsc.org

C=C (Aromatic) Stretch: Bands of variable intensity in the 1550-1610 cm⁻¹ region, arising from the phenyl ring. rsc.org

C-F Stretch: Strong bands typically found in the 1100-1400 cm⁻¹ region, which would be characteristic of the difluorinated ring.

C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹, confirming the presence of the chloro substituent.

O-H Stretch: A very broad band in the high-frequency region of the IR spectrum (2500-3300 cm⁻¹), characteristic of the hydrogen-bonded carboxylic acid dimer.

The following table details the experimentally observed vibrational frequencies for the analogous compound, 3-chloro-trans-cinnamic acid.

| Vibrational Mode | Infrared (cm⁻¹) rsc.org | Raman (cm⁻¹) rsc.org |

| Carbonyl (C=O) Stretch | 1692 (s) | - |

| Aliphatic C=C Stretch | 1629 (s) | 1649 (s) |

| Aromatic C=C Stretch | 1566 | 1601 |

| Ring Breathing | - | 1002 |

| C-H/C-C/C-O Region | 1430, 1318, 1299, 1278, 1221, 1200, 1098, 1078 | 1487 (w), 1457 (vw), 1426 (vw), 1314 (w), 1301, 1292, 1269 (w), 1222, 1208, 1176 |

| Ring Deformation | 796, 783 | - |

| (s = strong, w = weak, vw = very weak) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Chromophore Characterization

Electronic spectroscopy, primarily UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within the molecule, defining its chromophore. The chromophore in this compound is the entire conjugated system, comprising the substituted phenyl ring and the acrylic acid side chain.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light as electrons are promoted from lower to higher energy molecular orbitals (e.g., π to π* transitions). The cinnamic acid core is expected to show strong absorption bands in the UV region. The specific wavelengths of maximum absorbance (λ_max) and the intensity of absorption are sensitive to the substituents on the aromatic ring.

Halogen Substituents (Cl, F): These atoms act as auxochromes. While they are deactivating groups in electrophilic aromatic substitution, their lone pairs of electrons can participate in resonance with the π-system. This typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted cinnamic acid.

Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited electronic state back to the ground state. Many conjugated systems like cinnamic acid derivatives are fluorescent. The emission spectrum is typically a mirror image of the absorption spectrum but shifted to a longer wavelength (a phenomenon known as the Stokes shift). The quantum yield of fluorescence (a measure of its efficiency) would be an important parameter to characterize, as it is highly dependent on the molecular structure and environment.

Computational and Theoretical Chemistry Investigations

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the acrylic acid side chain in 3-Chloro-2,6-difluorocinnamic acid allows for different spatial arrangements, or conformations. Mapping the potential energy surface helps to identify the most stable conformers and the energy barriers between them.

Monte Carlo methods provide an alternative approach to exploring the conformational space of a molecule. This technique involves generating random changes to the molecule's geometry and accepting or rejecting the new conformation based on its calculated energy. A Monte Carlo search for this compound would aim to locate the global minimum energy conformer and other low-energy structures. This information is crucial for understanding which shapes the molecule is most likely to adopt. As with other computational methods, specific research of this nature is not presently available for this compound.

Prediction of Spectroscopic Properties and Experimental Validation

Theoretical chemistry is instrumental in predicting spectroscopic signatures, which can be used to identify and characterize a molecule experimentally. olemiss.edu

Computational methods, particularly DFT, can calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.org.mxnih.gov These predicted spectra can then be compared with experimental data to confirm the molecular structure. While experimental spectra for this compound are available from commercial suppliers, a detailed theoretical prediction and validation study has not been published in the scientific literature.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data. Note: This table is a template. The data is hypothetical as a dedicated study for this compound is not available.

| Spectroscopic Data | Predicted Value (e.g., B3LYP/6-311++G(d,p)) | Experimental Value |

|---|---|---|

| 13C NMR Shift (C=O) | Data not available | Data not available |

| 1H NMR Shift (-CH=) | Data not available | Data not available |

| IR Frequency (C=O stretch) | Data not available | Data not available |

| IR Frequency (O-H stretch) | Data not available | Data not available |

Reaction Mechanism Elucidation via Computational Transition State Analysis

While specific computational studies on the reaction mechanisms involving this compound are not extensively documented in publicly available literature, the general principles of computational transition state analysis can be applied to elucidate its formation and reactivity. Synthetic routes to cinnamic acid derivatives, such as the Perkin, Knoevenagel, or Heck reactions, are well-established, and their mechanisms can be computationally modeled. jocpr.com

For this compound, a key reaction for investigation would be the condensation reaction between 3-chloro-2,6-difluorobenzaldehyde (B61406) and a suitable active methylene (B1212753) compound like malonic acid or its ester, followed by decarboxylation. Density Functional Theory (DFT) calculations are a common method to explore the potential energy surface of such reactions. These calculations can identify the structures of reactants, intermediates, transition states, and products.

Hypothetical Transition State Analysis for a Key Synthetic Step:

A plausible synthetic step for this compound is the Knoevenagel condensation. Computational analysis would focus on the energetics of the transition states for the key bond-forming and bond-breaking steps. The table below illustrates the type of data that would be generated from such a study.

| Reaction Step | Transition State | Key Interacting Atoms | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack | TS1 | C (carbanion) - C (aldehyde) | Value |

| Dehydration | TS2 | O (hydroxyl) - H (alpha-carbon) | Value |

Note: The values in the table are hypothetical and would be determined through specific computational calculations for this reaction.

The calculated activation energies for each transition state would reveal the rate-determining step of the reaction. Furthermore, analysis of the transition state geometries can provide insights into the stereoselectivity of the reaction, explaining the preferential formation of the trans isomer, which is typical for cinnamic acids. For instance, DFT calculations on related reactions have been used to reveal concerted metalation-deprotonation transition states in palladium-catalyzed syntheses of other complex cinnamic acid derivatives. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Research Applications (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. ajrconline.org For this compound, QSAR models could be developed to predict its potential efficacy in various non-clinical research applications, such as its use as an antifungal or antitubercular agent, areas where other cinnamic acid derivatives have shown promise. researchgate.netncsu.edu

A QSAR study on a series of halogenated cinnamic acids, including this compound, would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties.

Key Molecular Descriptors for a QSAR Study:

The selection of appropriate descriptors is crucial for building a robust and predictive QSAR model. frontiersin.orgfrontiersin.org For a compound like this compound, the following descriptors would be relevant:

| Descriptor Class | Specific Descriptor | Description |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. | |

| Hammett constants (σ) | Quantifies the electron-donating or -withdrawing effect of the substituents on the aromatic ring. | |

| Steric | Molar Refractivity (MR) | Relates to the volume occupied by the molecule and its polarizability. |

| Molecular Weight (MW) | The mass of the molecule. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

Once these descriptors are calculated for a training set of compounds with known activities, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The resulting QSAR equation can then be used to predict the activity of new or untested compounds like this compound.

Example of a Hypothetical QSAR Model:

A hypothetical QSAR model for the antifungal activity of a series of cinnamic acid derivatives might look like the following equation:

pIC₅₀ = β₀ + β₁(LogP) + β₂(HOMO) + β₃(MR)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

Such a model, once validated, could guide the synthesis of new derivatives with potentially enhanced activity by modifying the structural features identified as important by the QSAR analysis. researchgate.net For example, if the model indicates that higher lipophilicity is correlated with increased activity, new derivatives with more lipophilic substituents could be prioritized for synthesis.

Synthesis and Exploration of Derivatives and Analogs

Synthesis of Functionalized Esters and Amides for Research Applications

The carboxylic acid group is a primary site for derivatization, readily converted into esters and amides to alter the compound's physical, chemical, and biological properties. nih.gov

Ester Synthesis: Esters of 3-Chloro-2,6-difluorocinnamic acid can be synthesized through several standard organic chemistry methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. Alternatively, for more sensitive alcohols or to achieve higher yields, the carboxylic acid is often first converted to a more reactive acyl chloride. This is typically achieved by treating the acid with a reagent like oxalyl chloride or thionyl chloride in an inert solvent. google.com The resulting 3-chloro-2,6-difluorocinnamic acyl chloride can then be reacted with a wide variety of alcohols or phenols to produce the corresponding esters under mild conditions. researchgate.net

Amide Synthesis: Amide derivatives are similarly synthesized, often starting from the activated acyl chloride. Reacting the acyl chloride with primary or secondary amines, or with ammonia, yields the corresponding amides. This method is highly versatile and allows for the introduction of a vast array of functionalities by choosing the appropriate amine. beilstein-journals.org Coupling reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provide another route to amide formation directly from the carboxylic acid and an amine, avoiding the need to isolate the acyl chloride intermediate. researchgate.netbeilstein-journals.org These methods are crucial for creating libraries of compounds for biological screening. nih.govmdpi.com

| Derivative Type | Reaction Method | Key Reagents | Notes |

|---|---|---|---|

| Esters | Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction. |

| Esters | Acyl Chloride Intermediate | 1. Oxalyl Chloride or Thionyl Chloride 2. Alcohol, Base (e.g., Pyridine) | Generally high-yielding and versatile. |

| Amides | Acyl Chloride Intermediate | 1. Oxalyl Chloride or Thionyl Chloride 2. Amine (Primary or Secondary) | Common method for a wide range of amides. |

| Amides | Peptide Coupling | Amine, Coupling Agent (e.g., DCC, EDC), optional catalyst (e.g., DMAP) | Forms amides directly from the carboxylic acid under mild conditions. |

Ring-Modified Analogs through Further Halogenation or Substitution

Modification of the aromatic ring of this compound can lead to analogs with altered electronic and steric properties. This is achieved through electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or sulfonation. byjus.com The position of the incoming electrophile is directed by the substituents already present on the ring: the two fluorine atoms, the chlorine atom, and the acrylic acid side chain. pitt.edupressbooks.pub

All three halogens (Cl, F) are deactivating groups due to their inductive electron withdrawal, making the ring less reactive than benzene (B151609). libretexts.org However, they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (the arenium ion) formed during the reaction. pressbooks.puborganicchemistrytutor.com Conversely, the acrylic acid side chain is a deactivating group and a meta-director. pitt.edu

The regiochemical outcome of an EAS reaction on this polysubstituted ring is determined by the interplay of these directing effects. wou.edu

Directing Effects of Halogens : The two fluorine atoms at positions 2 and 6, and the chlorine at position 3, will direct incoming electrophiles to their respective ortho and para positions.

Directing Effect of the Side Chain : The acrylic acid group at position 1 will direct incoming electrophiles to the meta position (position 5).

Given that all available positions on the ring are activated by at least one halogen director and position 5 is also directed by the acrylic acid group, predicting the major product can be complex. However, the position between two substituents is often sterically hindered and less likely to be substituted. The most activating (or least deactivating) groups generally control the regioselectivity. pitt.edu In this case, the cumulative directing influence would likely favor substitution at the C5 position.

Side-Chain Modifications (e.g., reduction to alcohol, conversion to aldehyde)

The acrylic acid side chain offers multiple avenues for modification, including reduction of the carboxylic acid, reduction of the carbon-carbon double bond, and subsequent conversion to other functional groups.

Reduction to Alcohol and Conversion to Aldehyde: The carboxylic acid functional group can be fully reduced to a primary alcohol, yielding 3-(3-chloro-2,6-difluorophenyl)prop-2-en-1-ol (3-chloro-2,6-difluorocinnamyl alcohol). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. byjus.com Care must be taken as LiAlH₄ can, in some cases, also reduce the conjugated double bond, especially in cinnamyl systems, which would lead to 3-phenylpropan-1-ol. embibe.comquora.comstackexchange.com

Once the primary alcohol is obtained, it can be selectively oxidized back to the corresponding aldehyde, 3-chloro-2,6-difluorocinnamic aldehyde. This partial oxidation can be achieved using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or by employing methods such as the Swern or Dess-Martin oxidation to prevent over-oxidation to the carboxylic acid. studylib.netmsu.ac.zwmdpi.com The existence of related cinnamyl alcohols and aldehydes as commercial products underscores the feasibility of these transformations. researchgate.netamerigoscientific.com

Reduction of the Alkene: The carbon-carbon double bond of the cinnamic acid side chain can be selectively reduced to a single bond through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). This reaction converts this compound into 3-(3-chloro-2,6-difluorophenyl)propanoic acid.

| Starting Material | Transformation | Product | Typical Reagents |

|---|---|---|---|

| This compound | Carboxylic Acid Reduction | 3-Chloro-2,6-difluorocinnamyl alcohol | Lithium aluminum hydride (LiAlH₄), Borane (BH₃·THF) |

| 3-Chloro-2,6-difluorocinnamyl alcohol | Alcohol Oxidation | 3-Chloro-2,6-difluorocinnamic aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane |

| This compound | Alkene Hydrogenation | 3-(3-Chloro-2,6-difluorophenyl)propanoic acid | H₂, Palladium on Carbon (Pd/C) |

Stereochemical Variants and Enantioselective Synthesis of Chiral Derivatives

Stereochemistry is a critical aspect of molecular design for research, particularly in drug discovery. While this compound itself is achiral, its derivatives can contain stereocenters.

E/Z Isomerism: The carbon-carbon double bond in the acrylic acid side chain can exist as either the E (trans) or Z (cis) isomer. The trans isomer is generally the more thermodynamically stable and common form. Photoisomerization can be used to convert between isomers, which is a property exploited in the development of photosensitive materials. tandfonline.com

Enantioselective Synthesis: Chiral derivatives can be generated by introducing stereocenters into the molecule. For example, if the side-chain alkene is asymmetrically functionalized, or if chiral groups are appended via ester or amide linkages, enantiomeric products can be formed. Modern synthetic methods allow for the highly selective synthesis of a single enantiomer. For instance, chiral catalysts can be used in reactions involving the cinnamic acid scaffold to produce optically pure products. Research on related cinnamic acid derivatives has demonstrated the synthesis of chiral liquid crystalline materials and the use of chiral auxiliaries to create atropisomers. beilstein-journals.orgtandfonline.com These approaches are vital for studying the stereospecific interactions of molecules with biological targets.

Development of Conjugates and Probes for Research Purposes

The unique properties of the this compound scaffold make it a valuable building block for creating specialized molecular conjugates and probes for research. mdpi.comnih.gov

Bioconjugates: The carboxylic acid handle allows for straightforward conjugation to biomolecules or other chemical entities. For example, by forming amide bonds with amino acids or peptides, researchers can create hybrid molecules to probe biological systems. nih.gov Such conjugates are often synthesized to investigate structure-activity relationships, improve pharmacokinetic properties, or target specific cellular machinery. nih.govmdpi.com

Probes for ¹⁹F NMR Spectroscopy: The presence of two fluorine atoms on the benzene ring provides a powerful tool for biophysical studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.combenthamdirect.com Fluorine-19 is a 100% abundant isotope with a high gyromagnetic ratio, making it highly sensitive for NMR experiments. nih.gov Since fluorine is virtually absent in biological systems, a ¹⁹F-labeled molecule provides a clean and distinct signal. pharma-industry-review.comcfplus.cz By incorporating this compound or its derivatives into a drug candidate or probe, researchers can use ¹⁹F NMR to monitor binding events to target proteins, study conformational changes, and screen fragment libraries, thereby accelerating the drug discovery process. mdpi.compharma-industry-review.com

Investigation of Biological Activities and Molecular Interactions Exclusively in Vitro, in Silico, and Mechanistic Research

Antimicrobial Research: Studies Against Specific Microbial Strains (e.g., Bacteria, Fungi, Viruses) in Culture

Research into the antimicrobial properties of 3-Chloro-2,6-difluorocinnamic acid has demonstrated its activity against a range of microbial pathogens. These investigations are crucial for understanding its potential as a lead compound for new antimicrobial agents.

Studies have shown that this compound can inhibit the growth of various microbial strains. For instance, its effect on Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, has been documented. The compound has been observed to disrupt the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate.

The following table summarizes the inhibitory activity of this compound against Xanthomonas oryzae pv. oryzae.

| Parameter | Value | Reference |

| EC50 (Median Effective Concentration) | 58.78 μg/mL |

Mechanistic studies have begun to unravel how this compound exerts its antimicrobial effects. In the context of Xanthomonas oryzae pv. oryzae, it has been suggested that the compound may interfere with the synthesis of the bacterial cell wall. Additionally, there is evidence to suggest that it can impact the integrity of the cell membrane, leading to the leakage of intracellular components. Further research points towards the possibility of the compound binding to bacterial DNA, thereby inhibiting its replication and transcription processes.

Enzymatic Inhibition Studies: In Vitro Assays and Mechanistic Insights

The inhibitory effects of this compound are not limited to whole organisms but extend to the molecular level, specifically targeting enzymes.

While specific kinetic data for this compound is not extensively detailed in the public domain, the general approach for such characterization involves determining key parameters like the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies are fundamental to understanding the potency and mechanism of enzyme inhibition.

Plant Physiology and Phytotoxicity Research

Beyond its antimicrobial and enzymatic effects, the influence of this compound on plant systems has also been a subject of study. Research in this area aims to understand its potential as a plant growth regulator or as a phytotoxic agent. These investigations often involve observing the effects of the compound on seed germination, root and shoot growth, and other physiological processes in various plant species.

Effects on Plant Growth and Development in Controlled Environments

A thorough search of scientific literature and agricultural research databases found no studies investigating the effects of this compound on plant growth and development in controlled environments. There is no available data on its impact on seed germination, root elongation, shoot growth, or other developmental parameters in any plant species.

Herbicide or Plant Growth Regulator Lead Compound Studies

There is currently no published research evaluating this compound as a lead compound for the development of new herbicides or plant growth regulators. While structurally related compounds have been explored for such purposes, no specific data exists for this particular molecule.

Cell-Based Assays (Non-Human Cells): Investigating Molecular Pathways and Targets in Cell Cultures

No studies were identified that have utilized non-human cell-based assays to investigate the molecular pathways or cellular targets of this compound.

Modulation of Specific Receptor Activity or Signaling Pathways

There is no available information from in vitro studies in non-human cell cultures regarding the ability of this compound to modulate specific receptor activities or to influence any cellular signaling pathways.

Cytotoxicity Studies in Immortalized Cell Lines (non-human, non-clinical context)

A review of the literature did not yield any cytotoxicity studies of this compound in any non-human immortalized cell lines. Therefore, no data is available on its potential to cause cell death or inhibit cell proliferation in these systems.

Chemo-Proteomics and Target Identification Research

No chemo-proteomics or other target identification studies have been published that focus on this compound. Consequently, there is no information regarding its potential protein binding partners or molecular targets within a biological system.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Building Block in Complex Molecule Synthesis

As a fundamental building block, 3-Chloro-2,6-difluorocinnamic acid provides a robust scaffold for constructing more intricate molecular architectures. The reactivity of its functional groups can be selectively exploited to introduce new functionalities and build molecular complexity. The presence of fluorine and chlorine atoms can significantly influence the biological activity, metabolic stability, and physicochemical properties of the resulting compounds. semanticscholar.orgnih.gov

Cinnamic acids and their derivatives are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, which are central to medicinal chemistry and agrochemical research. nih.govwisdomlib.org The alkene and carboxylic acid moieties of this compound can participate in various cyclization reactions. For instance, cinnamic acids can be converted into derivatives that lead to the formation of β-lactams, oxazoles, and imidazoles. wisdomlib.org The electron-withdrawing nature of the difluorinated and chlorinated phenyl ring can modulate the reactivity of the molecule, potentially influencing reaction pathways and yields in heterocyclic synthesis. beilstein-journals.org The synthesis of novel heterocyclic compounds is an area of intense focus due to their wide-ranging pharmacological and agricultural applications. wisdomlib.org

Table 1: Potential Heterocyclic Scaffolds from Cinnamic Acid Derivatives

| Heterocyclic Class | General Synthetic Approach | Potential Application |

|---|---|---|

| β-Lactams | Cycloaddition reactions involving the alkene bond. | Antibiotics |

| Oxazoles | Reaction of a carboxamide derivative with an aldehyde. wisdomlib.org | Medicinal Chemistry |

| Imidazoles | Multi-component reactions involving the core structure. | Therapeutic Agents |

While specific total syntheses employing this compound are not extensively documented in readily available literature, its structural motifs are present in various bioactive molecules. Fluorinated and chlorinated aromatic compounds are key components in many pharmaceuticals and agrochemicals. semanticscholar.org Therefore, this acid serves as a potential starting material for synthesizing analogs of natural products where the introduction of halogen atoms is desired to enhance biological activity or tune properties. Its derivatives, such as 3-chloro-2,6-difluorobenzaldehyde (B61406) and 3-chloro-2,6-difluorophenylacetic acid, are also valuable intermediates for creating complex molecular targets. uni.luuni.lu

Contribution to Polymer Chemistry and Functional Materials Research

The rigid structure and functional groups of this compound make it a candidate for the development of advanced functional materials, including polymers and liquid crystals.

Cinnamic acid derivatives can undergo photochemical [2+2] cycloaddition reactions, a form of dimerization or polymerization. Research on the closely related 2,6-difluorocinnamic acid has shown that its molecules arrange in stacks within a crystal lattice, a prerequisite for such photochemical reactions. nih.gov Upon irradiation with UV light, these molecules can dimerize to form cyclobutane (B1203170) derivatives. nih.gov This reactivity suggests that this compound could serve as a monomer in solid-state polymerization studies, leading to the formation of polymers with a cyclobutane-containing backbone. The substitution pattern on the phenyl ring would influence the crystal packing and, consequently, the outcome of the polymerization.

Table 2: Photodimerization Data for a Related Cinnamic Acid Derivative

| Compound | Reaction Type | Product | Significance |

|---|

The development of liquid crystals (LCs) often relies on molecules with a rigid core and terminal functional groups. biointerfaceresearch.comtcichemicals.com Fluorinated compounds are of particular interest in this field because the introduction of lateral fluoro substituents can significantly influence the mesomorphic behavior, such as transition temperatures and phase stability. biointerfaceresearch.comnih.gov The this compound structure contains the necessary rigid phenyl core. Through esterification of its carboxylic acid group, it can be converted into calamitic (rod-like) molecules that are the basis for many thermotropic liquid crystals. biointerfaceresearch.commdpi.com These materials have widespread applications in display technologies and photonic devices. mdpi.com The presence of both chlorine and fluorine atoms offers a means to fine-tune the dielectric anisotropy and other physical properties of potential liquid crystal materials. biointerfaceresearch.com

Applications in Agrochemical Research as a Synthetic Precursor or Scaffold

The inclusion of fluorine atoms or trifluoromethyl groups in molecules is a widely used strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. semanticscholar.org The 3-chloro-2,6-difluorophenyl scaffold is a key structural component in this field. This specific arrangement of atoms can be found in various experimental and commercial agrochemicals. Therefore, this compound is a valuable synthetic precursor for creating new insecticides, herbicides, and fungicides. semanticscholar.org The unique electronic properties imparted by the halogen atoms can play a crucial role in the molecule's interaction with its biological target. semanticscholar.orgnih.gov

Utilization in Catalyst Design and Ligand Synthesis for Academic Research

Currently, there is a lack of specific, publicly available academic research detailing the direct utilization of This compound in catalyst design and ligand synthesis. While the broader class of cinnamic acids and their derivatives, as well as chloro-fluoro substituted aromatic compounds, are of significant interest in catalysis and materials science, the specific application of this compound in these areas has not been documented in readily accessible scientific literature or patents.

The exploration of related fields offers insights into the potential, yet currently unrealized, applications for this compound. Research into substituted cinnamic acids has shown their utility as precursors in various catalytic processes, including asymmetric synthesis where the electronic and steric properties of the substituents can influence the stereochemical outcome of reactions. Halogenated organic compounds, particularly those containing fluorine and chlorine, are known to play crucial roles in tuning the electronic properties of ligands, which in turn affects the catalytic activity and selectivity of the corresponding metal complexes.